molecular formula C11H10O4 B8697133 Methyl 2-hydroxy-4-propargyloxybenzoate CAS No. 84666-41-1

Methyl 2-hydroxy-4-propargyloxybenzoate

Cat. No. B8697133
CAS RN: 84666-41-1
M. Wt: 206.19 g/mol
InChI Key: MUOXLIQHDGRLBS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-propargyloxybenzoate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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properties

CAS RN

84666-41-1

Product Name

Methyl 2-hydroxy-4-propargyloxybenzoate

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-hydroxy-4-prop-2-ynoxybenzoate

InChI

InChI=1S/C11H10O4/c1-3-6-15-8-4-5-9(10(12)7-8)11(13)14-2/h1,4-5,7,12H,6H2,2H3

InChI Key

MUOXLIQHDGRLBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC#C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 11 g of 2,3-diaminopyrazine (IIa), 20.6 g of 2-methoxy-4-propargyloxybenzoic acid [m.p. 142°; obtainable by reacting methyl 2,4-dihydroxybenzoate with propargyl chloride to give methyl 2-hydroxy-4-propargyloxybenzoate (m.p. 100°), reacting the latter with methyl iodide to give methyl 2-methoxy-4-propargyloxybenzoate (m.p. 88°), and hydrolysing the latter] and 300 ml of POCl3 is boiled for 2 hours. The mixture is evaporated to dryness, ice-water is added to the residue, and the mixture is rendered alkaline with K2CO3 solution. The precipitated 2-(2-methoxy-4-propargyloxyphenyl)-1,3,4,7-tetraazaindene is filtered off. M.p. 189°-190°.
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11 g
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Synthesis routes and methods II

Procedure details

A mixture of 10.9 g of 2,3-diaminopyridine (IIa) and 20.6 g of 2-methoxy-4-propargyloxybenzoic acid (m.p. 142°; obtainable by the reaction of methyl 2,4-dihydroxybenzoate with propargyl chloride to give methyl 2-hydroxy-4-propargyloxybenzoate (m.p. 100°); reaction of this with methyl iodide to give methyl 2-methoxy-4-propargyloxybenzoate (m.p. 88°) and hydrolysis) is added in portions with stirring to 500 ml of POCl3. The mixture is boiled for 4 hours, concentrated, and the residue is treated with 375 ml of 10% hydrochloric acid. The precipitated 2-(2-methoxy-4-propargyloxyphenyl)imidazo (4,5-b) pyridine hydrochloride ("M") is filtered off. M.p. 247° (from methanol).
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10.9 g
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